Cas no 75705-29-2 (4-Bromoisoquinoline hydrobromide)

4-Bromoisoquinoline hydrobromide 化学的及び物理的性質
名前と識別子
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- 4-Bromoisoquinoline hydrobromide
- 4-BROMOISOQUINOLINE HBR
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- インチ: 1S/C9H6BrN.BrH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H
- InChIKey: RXSRIFGBTKERIS-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2C=CC=CC=21.Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 138
- トポロジー分子極性表面積: 12.9
4-Bromoisoquinoline hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742094-1g |
4-Bromoisoquinoline hydrobromide |
75705-29-2 | 98% | 1g |
¥3738.00 | 2024-07-28 | |
Chemenu | CM228810-1g |
4-Bromoisoquinoline hydrobromide |
75705-29-2 | 97% | 1g |
$416 | 2021-08-04 | |
Chemenu | CM228810-1g |
4-Bromoisoquinoline hydrobromide |
75705-29-2 | 97% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD11061779-1g |
4-Bromoisoquinoline hydrobromide |
75705-29-2 | 97% | 1g |
$441 | 2024-07-18 |
4-Bromoisoquinoline hydrobromide 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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3. Back matter
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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9. Book reviews
4-Bromoisoquinoline hydrobromideに関する追加情報
4-Bromoisoquinoline Hydrobromide (CAS No. 75705-29-2): A Key Intermediate in Modern Pharmaceutical Research
4-Bromoisoquinoline hydrobromide, with the chemical identifier CAS No. 75705-29-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This brominated derivative of isoquinoline has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.
The structure of 4-bromoisoquinoline hydrobromide consists of a fused benzene and pyridine ring system, with a bromine atom substituent at the 4-position. This unique structural motif makes it a valuable intermediate for constructing more complex scaffolds, enabling chemists to explore diverse pharmacophores. The hydrobromide salt form enhances its solubility in polar solvents, facilitating its use in various synthetic protocols.
In recent years, 4-bromoisoquinoline hydrobromide has been extensively studied for its potential in drug discovery. Its bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in creating intricate molecular architectures that mimic natural products and exhibit potent biological activities.
One of the most compelling areas of research involving 4-bromoisoquinoline hydrobromide is its application in anticancer drug development. Isoquinoline derivatives have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth and progression. For instance, studies have demonstrated that modifications at the 4-position of isoquinoline can enhance binding affinity to target proteins. The bromine substituent allows for further derivatization, enabling the optimization of pharmacokinetic properties and target specificity.
Moreover, 4-bromoisoquinoline hydrobromide has been explored in the synthesis of antimicrobial agents. The isoquinoline core is known to exhibit activity against various bacterial and fungal strains, making it a valuable scaffold for developing novel antibiotics. Researchers have leveraged the reactivity of the bromine atom to introduce additional functional groups that enhance antimicrobial efficacy while minimizing toxicity. This approach aligns with the growing need for new antibiotics to combat rising antibiotic resistance.
The compound's utility extends beyond oncology and antimicrobial applications. It has been utilized in the development of central nervous system (CNS) drugs, where isoquinoline derivatives have demonstrated potential as neuroprotective agents and monoamine oxidase inhibitors. The ability to modify the isoquinoline core through cross-coupling reactions allows for fine-tuning of physicochemical properties, such as lipophilicity and metabolic stability, which are critical for CNS drug delivery.
In addition to its role in small-molecule drug discovery, 4-bromoisoquinoline hydrobromide has found applications in materials science and organic electronics. Its electron-deficient nature makes it a suitable candidate for designing organic semiconductors and light-emitting diodes (OLEDs). By incorporating this compound into polymer matrices, researchers have achieved improved charge transport properties, which are essential for next-generation electronic devices.
The synthesis of 4-bromoisoquinoline hydrobromide typically involves bromination of isoquinoline using brominating agents such as N-bromosuccinimide (NBS). This reaction is often carried out under controlled conditions to ensure high regioselectivity and yield. The resulting product can be isolated via crystallization or column chromatography and subsequently converted into its hydrobromide salt form for enhanced stability and solubility.
Ongoing research continues to uncover new applications for 4-bromoisoquinoline hydrobromide. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, are expanding its utility further. These innovations are enabling more efficient access to complex derivatives with tailored biological activities.
In conclusion, 4-bromoisoquinoline hydrobromide (CAS No. 75705-29-2) is a multifaceted compound with significant implications in pharmaceutical research. Its role as a key intermediate in drug discovery spans multiple therapeutic areas, including oncology, antimicrobial therapy, and CNS disorders. The ability to functionalize its structure via cross-coupling reactions makes it an indispensable tool for medicinal chemists striving to develop novel therapeutics. As research progresses, it is likely that this compound will continue to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.
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